TP-472 Demonstrates Superior CECR2 Selectivity Versus BI-9564 — Eliminating a Key Off-Target Confounder in BRD9/7 Studies
The SGC's Scientific Expert Review Panel (SERP) directly compared TP-472 and BI-9564 and concluded that TP-472 'shows improved selectivity vs CECR2 compared to alternative probe BI-9564' [1]. In quantitative terms, TP-472 exhibits no detectable binding to CECR2 in a thermal shift assay panel of >40 bromodomains, whereas BI-9564 binds CECR2 with a Kd of 258 nM by ITC — representing only ~18-fold selectivity over its primary target BRD9 [2]. This off-target liability of BI-9564 is confirmed as the only significant in vitro off-target among non-Class IV bromodomains tested [2]. The absence of CECR2 engagement by TP-472 removes a confounding variable when interpreting cellular phenotypes attributed to BRD9/7 inhibition.
| Evidence Dimension | CECR2 bromodomain off-target binding |
|---|---|
| Target Compound Data | No detectable binding to CECR2 in thermal shift assay panel of >40 bromodomains |
| Comparator Or Baseline | BI-9564: CECR2 Kd = 258 nM (ITC); ~18-fold selectivity versus BRD9 |
| Quantified Difference | TP-472: no CECR2 binding detected; BI-9564: Kd = 258 nM. Qualitative superiority confirmed by expert SERP panel. |
| Conditions | Thermal shift assay (>40 BRD panel) for TP-472; ITC for BI-9564; SERP expert review comparison |
Why This Matters
CECR2 off-target activity in BI-9564 confounds BRD9/7 loss-of-function interpretation; TP-472's clean CECR2 profile enables unambiguous attribution of cellular phenotypes to BRD9/7 target engagement.
- [1] Chemical Probes Portal. TP-472 Probe Report — SERP Comments: 'It shows improved selectivity vs CECR2 compared to alternative probe BI-9564.' https://www.chemicalprobes.org/tp-472 View Source
- [2] Structural Genomics Consortium. BI-9564 Chemical Probe Summary — CECR2 Kd = 258 nM (ITC), 18-fold selective. https://www.thesgc.org/chemical-probes/bi-9564 View Source
